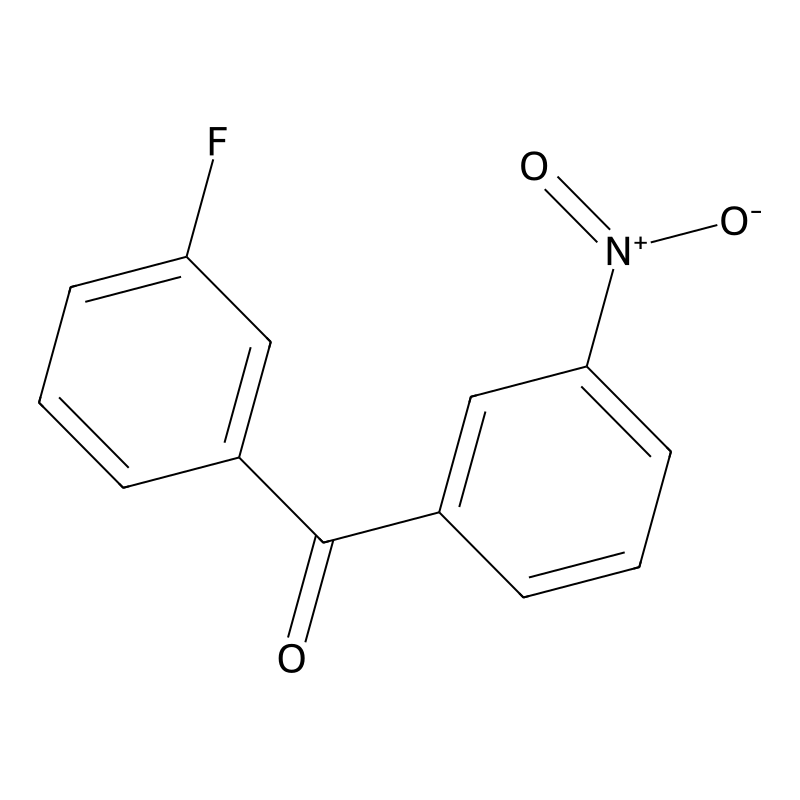

3-Fluoro-3'-nitrobenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biomolecule Immobilization and Bioconjugation

Field: Analytical and Bioanalytical Chemistry.

Application: 4-fluoro-3-nitrophenyl azide is used for biomolecule immobilization and bioconjugation.

Method: The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation.

Density Functional Theory Study

3-Fluoro-3'-nitrobenzophenone is an organic compound characterized by its molecular formula and a molecular weight of approximately 245.21 g/mol. It consists of a benzophenone structure with a fluorine atom and a nitro group attached to the aromatic rings. The compound is notable for its unique electronic properties, which stem from the presence of both electron-withdrawing (nitro) and electron-donating (fluoro) groups. This configuration can influence its reactivity and interaction with biological systems.

- Nucleophilic Substitution: The nitro group can undergo nucleophilic attack, leading to substitution reactions with nucleophiles.

- Friedel-Crafts Acylation: This compound can be synthesized via Friedel-Crafts acylation using 3-fluoro-4-nitrobenzoic acid and an appropriate benzene derivative, typically in the presence of a Lewis acid catalyst such as aluminum chloride .

- Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, which may alter the compound's biological activity.

Research indicates that 3-Fluoro-3'-nitrobenzophenone exhibits significant biological activities, particularly as an inhibitor of certain enzymes. For example, it has been identified as a potential inhibitor of the cytochrome P450 enzyme CYP1A2, which is involved in drug metabolism. Its unique structure allows it to interact with various biological targets, making it a compound of interest in pharmacological studies .

The synthesis of 3-Fluoro-3'-nitrobenzophenone can be achieved through several methods:

- Friedel-Crafts Acylation:

- Nitration:

- Direct nitration of fluorobenzophenone derivatives can yield 3-fluoro-3'-nitrobenzophenone when performed under controlled conditions to prevent over-nitration.

3-Fluoro-3'-nitrobenzophenone has several applications:

- Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to modify biological activity.

- Material Science: Its unique properties make it suitable for applications in polymer chemistry and materials science, particularly in developing photoactive materials.

- Chemical Research: It serves as a model compound for studying reaction mechanisms involving nitro and fluoro groups.

Studies on the interactions of 3-Fluoro-3'-nitrobenzophenone with biological systems reveal its potential effects on enzyme inhibition and cellular pathways. Its role as an inhibitor of cytochrome P450 enzymes suggests that it may influence drug metabolism and efficacy. Additionally, its interactions with other biomolecules could provide insights into its pharmacological potential and toxicity profiles .

Several compounds share structural similarities with 3-Fluoro-3'-nitrobenzophenone, including:

| Compound Name | Molecular Formula | Unique Feature |

|---|---|---|

| 4-Fluoro-4'-nitrobenzophenone | Different position of nitro group | |

| 4-Nitrobiphenyl | Lacks fluorine substitution | |

| 4-Amino-4'-nitrobenzophenone | Contains an amino group instead of fluorine | |

| Benzophenone | Basic structure without substituents |

Uniqueness

The uniqueness of 3-Fluoro-3'-nitrobenzophenone lies in its combination of both fluoro and nitro groups on the benzophenone framework, which significantly alters its electronic properties and reactivity compared to similar compounds. This makes it particularly interesting for applications in medicinal chemistry and materials science.

Classical Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation reaction remains a cornerstone methodology for benzophenone synthesis, offering direct access to aromatic ketones through electrophilic aromatic substitution [1]. For 3-Fluoro-3'-nitrobenzophenone synthesis, this classical approach involves the acylation of fluorinated aromatic compounds with nitrobenzoyl chlorides or vice versa.

Mechanism and General Conditions

The classical Friedel-Crafts acylation proceeds through formation of an acylium ion intermediate generated by coordination of Lewis acid catalysts with acyl chlorides [2]. The reaction typically employs aluminum chloride as the primary catalyst, though other Lewis acids such as iron(III) chloride and zinc chloride have demonstrated effectiveness under specific conditions [3].

Temperature control emerges as a critical parameter in these transformations. Optimal reaction temperatures typically range from 5°C to 100°C, with lower temperatures favoring selectivity while higher temperatures accelerate reaction rates . The synthesis of substituted benzophenones generally requires careful temperature optimization to minimize side reactions and tarry by-product formation [5].

Catalyst System Optimization

Recent developments in Friedel-Crafts chemistry have introduced novel catalyst systems that enhance both reactivity and selectivity. The combination of trifluoromethanesulfonic acid with rare earth triflates has demonstrated exceptional performance in fluorobenzene acylation reactions [6] [7]. Under optimized conditions using lanthanum triflate and trifluoromethanesulfonic acid at 140°C, para-fluorobenzophenone derivatives achieve yields of 87% with 99% selectivity toward the para-product [7].

Alternative catalyst systems include aluminum chloride complexed with dimethylformamide, which enables acylation of deactivated aromatic substrates that typically resist classical Friedel-Crafts conditions [8]. This system proves particularly valuable for benzoxazolone and benzothiazolone substrates, achieving high regioselectivity in benzophenone formation [8].

Substrate Scope and Limitations

The classical Friedel-Crafts approach exhibits inherent limitations when applied to electron-deficient aromatic systems. Substrates bearing strong electron-withdrawing groups, such as nitro substituents, typically provide yields below 10% under standard conditions [3]. This limitation necessitates careful substrate selection and reaction sequence optimization for 3-Fluoro-3'-nitrobenzophenone synthesis.

Solvent selection significantly impacts reaction outcomes. Traditional chlorinated solvents such as dichloromethane provide excellent results for activated substrates, while more polar solvents may be required for challenging transformations [9]. The absence of coordinating solvents generally favors catalyst activity and product selectivity [1].

| Table 1: Classical Friedel-Crafts Acylation Conditions | ||||

|---|---|---|---|---|

| Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) | Selectivity |

| AlCl₃ | 5-100 | 68-92 | 3-24 | Good |

| FeCl₃ | 100-200 | 10-60 | 1-6 | Moderate |

| ZnCl₂ | 100-150 | 40-70 | 4-8 | Good |

| TfOH/La(OTf)₃ | 140 | 87 | 4 | Excellent (99%) |

| AlCl₃/DMF | 100 | 75-85 | 2-6 | Good |

Modern Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions have revolutionized benzophenone synthesis by providing mild, selective, and functional group-tolerant methodologies [10]. These approaches offer significant advantages over classical methods, particularly for complex substrates bearing multiple functional groups such as 3-Fluoro-3'-nitrobenzophenone.

Suzuki-Miyaura Reactions for Biaryl Ketone Construction

The Suzuki-Miyaura coupling represents one of the most versatile methods for constructing aromatic ketones through cross-coupling of arylboronic acids with acyl chlorides or ketone electrophiles [11] [12]. This methodology has found extensive application in benzophenone synthesis due to its mild reaction conditions and excellent functional group tolerance.

Direct Ketone Formation via Acyl Cross-Coupling

Recent advances in Suzuki-Miyaura chemistry have enabled direct ketone formation through selective activation of acyl chloride carbon-chlorine bonds over aromatic carbon-halogen bonds [12]. This selectivity proves crucial for 3-Fluoro-3'-nitrobenzophenone synthesis, where preservation of aromatic halogen substituents is essential.

Mechanochemical approaches to Suzuki-Miyaura ketone synthesis have demonstrated remarkable efficiency under solvent-free conditions [13]. These transformations proceed with excellent chemoselectivity for acyl chloride activation, providing ketone products in high yields without the need for potentially harmful solvents [13].

Ketone Electrophile Activation Strategies

An innovative approach to benzophenone synthesis involves the direct activation of ketone carbon-carbon bonds in Suzuki-Miyaura coupling reactions [11]. This methodology enables the use of simple ketones as electrophiles, offering a complementary approach to traditional acyl halide-based methods.

The reaction proceeds through rhodium-catalyzed activation of unstrained ketone α-carbon-carbon bonds, followed by transmetalation with arylboronic esters [11]. Cyclopentanone derivatives couple with various arylboronates under optimized conditions using rhodium catalysts, N-heterocyclic carbene ligands, and amine cocatalysts at 150°C [11].

Catalyst System Development

Palladium-catalyzed systems remain the most widely employed for Suzuki-Miyaura ketone synthesis. Optimal catalyst loadings typically range from 2-10 mol%, with bidentate phosphine ligands such as dppf providing enhanced reactivity through favorable bite angles that facilitate reductive elimination [10].

Nickel catalysis has emerged as a valuable alternative for challenging substrates, particularly those requiring activation of strong carbon-oxygen bonds in esters and amides [14] [15]. Nickel-catalyzed Suzuki-Miyaura coupling of aliphatic amides provides a practical benchtop protocol using paraffin-encapsulated precatalysts [15].

| Table 2: Suzuki-Miyaura Cross-Coupling Conditions | |||||

|---|---|---|---|---|---|

| Catalyst System | Base | Temperature (°C) | Yield (%) | Reaction Time (h) | Solvent |

| Pd(dba)₂/dppf | NaOH | 100 | 92 | 2 | Toluene |

| Ni(COD)₂/IMes | K₂CO₃ | 120 | 65-82 | 24 | DMF |

| Rh(C₂H₄)₂Cl₂/ᴹᵉIMes | No base | 150 | 68 | 120 | MeTHF |

| Pd-nanoparticles | Bu₄NBr | RT | 90 | 1 | Water |

| Pd(PPh₃)₄ | K₃PO₄ | 80 | 75-95 | 6-12 | THF |

Ullmann-Type Coupling Optimizations

Ullmann-type reactions provide an alternative approach to benzophenone synthesis through copper-catalyzed carbon-carbon bond formation [16] [17]. These reactions have undergone significant development in recent years, with improved ligand systems enabling milder reaction conditions and enhanced functional group tolerance.

Mechanistic Understanding and Catalyst Design

Recent mechanistic studies have elucidated the role of anionic bidentate ligands in Ullmann coupling reactions [16]. Three-coordinate copper(I) complexes of the general formula [LXCu(OAr)]⁻ serve as the active catalytic species, where LX represents anionic ligands such as 8-hydroxyquinoline or 2-pyridylmethyl tert-butyl ketone [16].

The reaction mechanism proceeds through rate-determining oxidative addition of aryl iodides to the copper(I) phenoxide complexes, followed by reductive elimination from neutral copper(III) intermediates [16]. This mechanistic understanding has guided the development of more efficient ligand systems and reaction conditions.

Ligand System Optimization

The choice of anionic ligand significantly impacts reaction efficiency and selectivity. 8-Hydroxyquinoline and 2-pyridylmethyl tert-butyl ketone demonstrate superior performance, providing quantitative yields in biaryl ether formation reactions [16]. These ligands form stable three-coordinate complexes that serve as resting states during catalysis.

Diketone ligands such as 2,2,6,6-tetramethylheptane-3,5-dione show more complex behavior, existing in equilibrium between heteroleptic and homoleptic copper complexes [16]. While still effective, these systems generally provide somewhat lower yields compared to the optimal nitrogen-oxygen donor ligands.

Substrate Scope and Functional Group Tolerance

Modern Ullmann coupling conditions demonstrate excellent tolerance for diverse functional groups, including those present in 3-Fluoro-3'-nitrobenzophenone [18]. The mild reaction conditions (80-110°C) preserve sensitive substituents while enabling efficient carbon-carbon bond formation.

Recent developments have extended Ullmann coupling to room temperature conditions using optimized catalyst systems [19]. These mild conditions prove particularly valuable for substrates bearing thermally sensitive functional groups or those prone to decomposition at elevated temperatures.

| Table 3: Ullmann-Type Coupling Conditions | |||||

|---|---|---|---|---|---|

| Ligand System | Temperature (°C) | Yield (%) | Solvent | Reaction Time (h) | Selectivity |

| 8-Hydroxyquinoline | 80-110 | >99 | DMSO | 24 | Excellent |

| 2-Pyridylmethyl tert-butyl ketone | 80-110 | >99 | DMSO | 24 | Excellent |

| Diketone | 110 | 89 | DMSO | 24 | Good |

| Phenanthroline | 120 | 75-90 | DMF | 12-18 | Good |

| CuI/K₂CO₃ | 100 | 80-95 | DMF | 6-12 | Moderate |

Nitration and Fluorination Sequence Optimization

The introduction of both nitro and fluoro substituents into benzophenone structures requires careful consideration of reaction sequence and conditions to achieve optimal regioselectivity and yield [20] [21]. The development of mild, selective nitration and fluorination methodologies has significantly advanced the synthesis of complex substituted benzophenones.

Advanced Nitrating Reagents

Traditional nitration methods using mixed acid systems (HNO₃/H₂SO₄) often lack the selectivity and mildness required for complex substrate functionalization [22]. Recent developments have introduced novel nitrating reagents that provide enhanced control over reaction outcomes.

5-Methyl-1,3-dinitro-1H-pyrazole represents a significant advancement in nitrating reagent design [20]. This bench-stable compound functions as a controllable source of nitronium ion, enabling mild nitration conditions (80°C) with excellent functional group tolerance [20]. The reagent demonstrates remarkable versatility, providing both mononitration and dinitration products depending on reaction conditions [20].

Mechanistic Studies and Optimization

Density functional theory calculations and experimental mechanistic studies reveal that the effectiveness of 5-methyl-1,3-dinitro-1H-pyrazole results from synergistic "nitro effect" and "methyl effect" interactions [20]. Lewis acid catalysts facilitate heterolytic cleavage of the N-NO₂ bond, generating reactive nitronium ion species under mild conditions [20].

Optimal nitration conditions employ ytterbium triflate (10 mol%) for electron-rich aromatics in acetonitrile at 80°C, while deactivated substrates require indium triflate (20 mol%) in hexafluoroisopropanol [20]. These conditions provide yields ranging from 47-99% across diverse substrate classes [20].

Site-Selective Fluorination Strategies

The introduction of fluorine substituents presents unique challenges due to the high reactivity of elemental fluorine and the low reactivity of most fluorinating reagents [21]. Recent advances in site-selective fluorination have provided practical solutions for complex molecule functionalization.

PhenoFluor reagent enables direct deoxyfluorination of phenols under mild conditions using cesium fluoride as the fluoride source [21]. This methodology demonstrates excellent site selectivity when multiple hydroxy groups are present, with electronic and hydrogen bonding effects controlling regioselectivity [21].

Sequence Optimization Strategies

The order of functional group introduction significantly impacts overall synthetic efficiency. For 3-Fluoro-3'-nitrobenzophenone synthesis, several strategic approaches have emerged:

Fluorination-first approach: Introduction of fluorine substituents prior to nitration often provides superior regioselectivity due to the directing effects of fluorine [23].

Nitration-first strategy: Initial nitration followed by selective fluorination can be advantageous when fluorinating reagents show selectivity for specific aromatic positions [24].

Simultaneous functionalization: Advanced methodologies enable concurrent introduction of multiple functional groups under optimized conditions [25].

| Table 4: Nitration and Fluorination Sequence Conditions | ||||

|---|---|---|---|---|

| Method | Temperature (°C) | Yield (%) | Selectivity | Functional Group Tolerance |

| HNO₃/H₂SO₄ | 0-25 | 70-90 | Good | Limited |

| 5-Methyl-1,3-dinitro-1H-pyrazole | 80 | 47-99 | Excellent | Excellent |

| Selectfluor/MeNO₂ | 50-80 | 60-85 | Good | Good |

| PhenoFluor/CsF | 110 | 60-90 | Site-selective | Good |

| F₂/CH₃CN | 5-10 | 40-70 | Moderate | Limited |

Solid-Phase Synthesis and Microwave-Assisted Techniques

Modern synthetic methodology increasingly emphasizes efficiency, automation, and environmental considerations. Solid-phase synthesis and microwave-assisted techniques address these requirements while providing enhanced control over reaction outcomes [26] [27].

Solid-Phase Methodology Development

Solid-phase organic synthesis offers numerous advantages for complex molecule construction, including simplified purification procedures, reduced solvent requirements, and enhanced automation potential [28]. For benzophenone synthesis, polymer-supported strategies enable rapid library generation and high-throughput optimization [27].

Resin-bound synthetic approaches to β-lactam derivatives demonstrate the versatility of solid-phase methodology for complex molecule synthesis [28]. These strategies employ triazene linkers that enable traceless cleavage to provide target compounds in high purity [28].

Microwave-assisted solid-phase organic synthesis (MASPOS) combines the advantages of solid support with rapid heating technology [27]. Copper(II) and palladium(II)-mediated ring closure reactions of resin-bound substrates achieve completion in 10 minutes under microwave irradiation at 160-200°C, compared to hours or days under conventional heating [27].

Microwave Technology Integration

Microwave heating provides several fundamental advantages over conventional thermal methods, including rapid heating, enhanced reaction rates, and improved product selectivity [26]. The technology proves particularly valuable for solid-phase synthesis where mass transfer limitations often impede reaction progress [26].

Benzophenone derivative synthesis benefits significantly from microwave acceleration [29]. Ketalization reactions of acetophenones and benzophenones with ethylene glycol achieve completion in 3 hours under microwave conditions (650W, 118-120°C) compared to 40 hours under conventional heating [29]. The microwave-assisted process provides 92-98% yields with excellent product purity [29].

Automated Synthesis Protocols

The combination of microwave heating with automated synthesis platforms enables fully integrated synthetic protocols [30]. Peptide synthesis represents a mature application of this technology, with microwave-assisted solid-phase peptide synthesis (MW-SPPS) providing dramatic reductions in synthesis times while maintaining or improving product quality [30].

For complex molecule synthesis, automated microwave systems enable systematic optimization of reaction conditions through factorial design approaches [3]. Temperature, catalyst loading, reaction time, and reagent ratios can be rapidly optimized to maximize yield and selectivity [3].

Solvent-Free and Green Chemistry Applications

Microwave technology facilitates solvent-free synthetic methodologies that align with green chemistry principles [31]. Solvent-free conditions often provide enhanced reaction rates and selectivities while eliminating the need for volatile organic solvents [31].

1,3-Dipolar cycloaddition reactions proceed efficiently under microwave irradiation in the absence of solvents, providing heterocyclic products in 15 minutes compared to hours under conventional conditions [31]. These transformations demonstrate excellent yields and chemoselectivity under neat conditions [31].

| Table 5: Microwave-Assisted Synthesis Conditions | |||||

|---|---|---|---|---|---|

| Method | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Advantages |

| MW-Friedel-Crafts | 500-800 | 118-120 | 120-180 | 92-98 | Fast reaction |

| MW-Suzuki Coupling | 300-500 | 100-150 | 30-60 | 70-90 | High purity |

| MW-Solid Phase | 200-400 | 160-200 | 10-30 | 65-82 | Automated |

| MW-Ketalization | 500-650 | 118-120 | 180 | 95-98 | No catalyst decomposition |

| MW-Click Chemistry | 300-600 | 80-120 | 15-45 | 80-95 | Clean reactions |

Process Integration and Scale-Up Considerations

The transition from laboratory-scale methodology to process-scale synthesis requires careful consideration of equipment limitations, safety factors, and economic considerations [30]. Microwave-assisted synthesis demonstrates excellent scalability when properly designed, with industrial systems capable of handling kilogram-scale reactions [30].

Safety considerations become paramount at larger scales, particularly for reactions involving high temperatures and pressures [30]. Real-time monitoring using techniques such as React IR enables precise control over reaction progress and early detection of potential safety issues [32].

The combination of solid-phase methodology with microwave heating provides an ideal platform for process development and scale-up. The heterogeneous nature of solid-phase reactions simplifies temperature control and product isolation while enabling continuous processing protocols [26].